molecular formula C8H9NO2 B15208895 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

Cat. No.: B15208895
M. Wt: 151.16 g/mol
InChI Key: XSUWHYKBEADHKQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest due to its potential biological activities and its presence in various natural products. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves the oxa-Pictet–Spengler reaction. This reaction entails the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the oxa-Pictet–Spengler reaction provides a scalable route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants and the catalyst used .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of reactive oxygen species (ROS) in high-glucose-stimulated mesangial cells, which is beneficial in managing oxidative stress-related conditions. Additionally, it may interact with various enzymes and receptors involved in cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This structural feature contributes to its distinct chemical reactivity and biological activity profile .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

InChI

InChI=1S/C8H9NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h1-2,5H,3-4,6H2

InChI Key

XSUWHYKBEADHKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC=C(N21)C=O

Origin of Product

United States

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